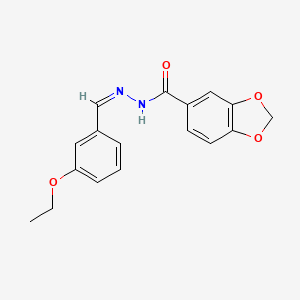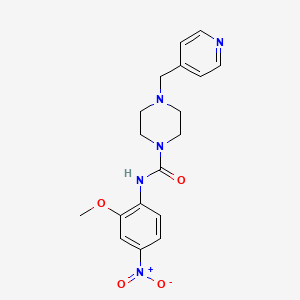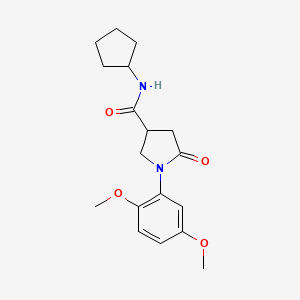![molecular formula C13H9F2NO2 B4791692 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4791692.png)
3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one
Descripción general
Descripción
3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one, also known as DFP-1080, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in several cellular processes, including cell growth, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one has been extensively studied for its potential applications in scientific research. The compound has been shown to inhibit GSK-3β activity in vitro and in vivo, which makes it a promising tool for studying the role of this enzyme in various biological processes. Some of the scientific research applications of 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one include:
1. Cancer research: GSK-3β has been implicated in the development and progression of several types of cancer, including breast cancer, colon cancer, and leukemia. 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting that it could be a potential therapeutic agent for cancer treatment.
2. Neurodegenerative diseases: GSK-3β has also been implicated in the pathogenesis of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases, suggesting that it could be a potential therapeutic agent for these conditions.
3. Diabetes: GSK-3β plays a role in insulin signaling and glucose metabolism, and its inhibition has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one has been shown to improve glucose tolerance and insulin sensitivity in mice, suggesting that it could be a potential therapeutic agent for diabetes.
Mecanismo De Acción
3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one is a potent and selective inhibitor of GSK-3β, which is a serine/threonine kinase that regulates several cellular processes by phosphorylating its substrates. GSK-3β has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative diseases, and diabetes. The inhibition of GSK-3β by 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one has been shown to have several biochemical and physiological effects, including:
1. Inhibition of GSK-3β activity: 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one inhibits GSK-3β activity in vitro and in vivo, leading to the activation of downstream signaling pathways.
2. Anti-cancer effects: 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one inhibits the growth and proliferation of cancer cells in vitro and in vivo, suggesting that it could be a potential therapeutic agent for cancer treatment.
3. Neuroprotective effects: 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one improves cognitive function and reduces neuroinflammation in animal models of neurodegenerative diseases, suggesting that it could be a potential therapeutic agent for these conditions.
4. Anti-diabetic effects: 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one improves glucose tolerance and insulin sensitivity in mice, suggesting that it could be a potential therapeutic agent for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one has several advantages and limitations for lab experiments, including:
Advantages:
1. Selective inhibition: 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one is a potent and selective inhibitor of GSK-3β, which makes it a valuable tool for studying the role of this enzyme in various biological processes.
2. In vivo and in vitro activity: 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one has been shown to inhibit GSK-3β activity in vitro and in vivo, which makes it a valuable tool for studying the effects of GSK-3β inhibition in animal models.
3. Potential therapeutic applications: 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one has shown promising results in preclinical studies for several diseases, including cancer, neurodegenerative diseases, and diabetes, which makes it a potential therapeutic agent for these conditions.
Limitations:
1. Limited availability: 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one is a relatively new compound, and its availability is limited to a few research laboratories.
2. Toxicity: The toxicity of 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one has not been extensively studied, and its safety profile in humans is not known.
3. Limited clinical studies: There are limited clinical studies on the efficacy and safety of 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one in humans, which makes it difficult to assess its potential therapeutic applications.
Direcciones Futuras
3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one has several potential future directions, including:
1. Clinical trials: Further clinical trials are needed to assess the safety and efficacy of 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one in humans for the treatment of various diseases.
2. Combination therapy: 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one could be used in combination with other therapeutic agents to enhance its efficacy and reduce toxicity.
3. Development of analogs: Analog compounds of 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one could be developed to improve its potency, selectivity, and safety profile.
4. Mechanistic studies: Further mechanistic studies are needed to understand the downstream signaling pathways activated by GSK-3β inhibition by 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one and its potential effects on other cellular processes.
Conclusion:
In conclusion, 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one is a promising tool for studying the role of GSK-3β in various biological processes and has potential therapeutic applications for cancer, neurodegenerative diseases, and diabetes. The synthesis of 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one has been reported in several research articles, and its biochemical and physiological effects have been extensively studied in preclinical studies. However, further studies are needed to assess its safety and efficacy in humans and to understand its downstream signaling pathways and potential effects on other cellular processes.
Propiedades
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c14-9-3-4-11(10(15)8-9)16-6-5-12(17)13-2-1-7-18-13/h1-8,16H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEAKLUXZUBCOY-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CNC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)urea](/img/structure/B4791610.png)
![ethyl 4-(2-phenylethyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4791617.png)

![4-[(4-benzyl-1-piperazinyl)sulfonyl]-7-methyl-2,1,3-benzothiadiazole](/img/structure/B4791631.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-2-naphthylacetamide](/img/structure/B4791639.png)

![6-cyclopropyl-N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,1-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4791651.png)
![N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea](/img/structure/B4791659.png)
![9-ethyl-3-{[4-(2-naphthylmethyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4791664.png)
![8-[4-(cyclopropylcarbonyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4791690.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4791706.png)

![N-(4-acetylphenyl)-N'-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4791723.png)
